molecular formula C15H20N2O B2602093 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1281052-13-8

1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2602093
CAS RN: 1281052-13-8
M. Wt: 244.338
InChI Key: MSVJDYJTNVMKAC-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The precise mechanism of action of 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptor activity, potentially through allosteric interactions with the receptor binding site.
Biochemical and physiological effects:
Studies have shown that 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine exhibits a range of biochemical and physiological effects. These include changes in neurotransmitter release, modulation of ion channel activity, and alterations in cellular signaling pathways. These effects make it a promising tool for investigating the underlying mechanisms of various biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine in lab experiments is its ability to modulate the activity of multiple neurotransmitter receptors. This makes it a versatile tool for investigating a range of biological processes. However, one limitation of this compound is that its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its use as a tool for investigating various biological processes.

Synthesis Methods

The synthesis of 1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine is typically achieved through a multi-step process that involves the reaction of phenoxyethanol with propargyl bromide, followed by the addition of piperazine in the presence of a base catalyst. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-(2-Phenoxyethyl)-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential applications in biomedical research. One of the primary uses of this compound is as a tool for investigating the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.

properties

IUPAC Name

1-(2-phenoxyethyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-8-16-9-11-17(12-10-16)13-14-18-15-6-4-3-5-7-15/h1,3-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVJDYJTNVMKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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